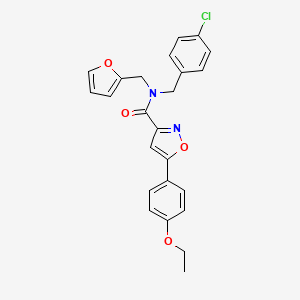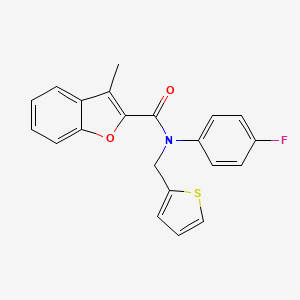
N-(4-chlorobenzyl)-5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-CHLOROPHENYL)METHYL]-5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a furan group attached to an oxazole ring. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzyl chloride in the presence of a base.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction using ethoxybenzene derivatives.
Incorporation of the furan group: This step may involve the use of furan-2-carbaldehyde in a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
N-[(4-CHLOROPHENYL)METHYL]-5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. For example, the chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[(4-CHLOROPHENYL)METHYL]-5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
N-[(4-CHLOROPHENYL)METHYL]-5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other oxazole derivatives, such as:
2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,3-oxazole: Similar structure but lacks the furan group.
5-(4-Ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazole: Similar structure but lacks the chlorophenyl group.
N-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,3-oxazole-2-carboxamide: Similar structure but lacks the furan group.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H21ClN2O4 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21ClN2O4/c1-2-29-20-11-7-18(8-12-20)23-14-22(26-31-23)24(28)27(16-21-4-3-13-30-21)15-17-5-9-19(25)10-6-17/h3-14H,2,15-16H2,1H3 |
Clé InChI |
YSAALTROKVXVCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11368394.png)
![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11368413.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11368418.png)

![N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11368433.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11368435.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11368436.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide](/img/structure/B11368444.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11368451.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11368455.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11368459.png)
![5-bromo-1-methyl-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11368460.png)
![5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368467.png)
